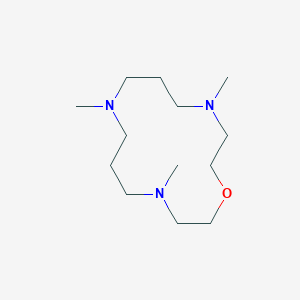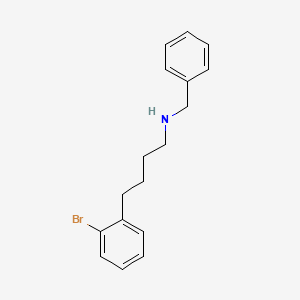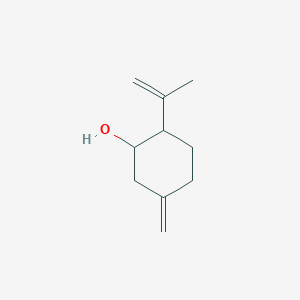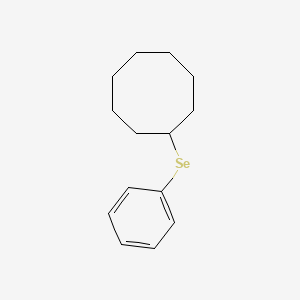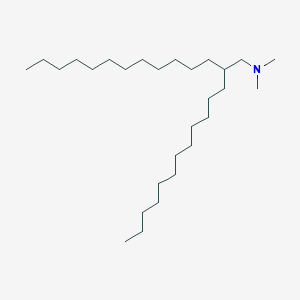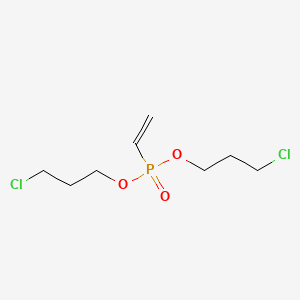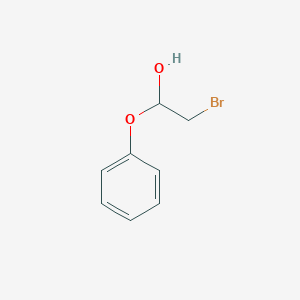
2-Bromo-1-phenoxyethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-phenoxyethan-1-ol is an organic compound that features a bromine atom, a phenoxy group, and a hydroxyl group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenoxyethan-1-ol typically involves the bromination of 1-phenoxyethanol. One common method is to react 1-phenoxyethanol with bromine in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-phenoxyethan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-phenoxyethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, or alcohols depending on the nucleophile used.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 1-phenoxyethanol.
Aplicaciones Científicas De Investigación
2-Bromo-1-phenoxyethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and functional groups.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-phenoxyethan-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-phenylethan-1-ol
- 2-Bromo-2-cyclohexen-1-ol
- 3-Bromo-2-propen-1-ol
Uniqueness
2-Bromo-1-phenoxyethan-1-ol is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and other applications where specific functional groups are required.
Propiedades
Número CAS |
185527-77-9 |
|---|---|
Fórmula molecular |
C8H9BrO2 |
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
2-bromo-1-phenoxyethanol |
InChI |
InChI=1S/C8H9BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
Clave InChI |
KTSDPMSNYVULFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
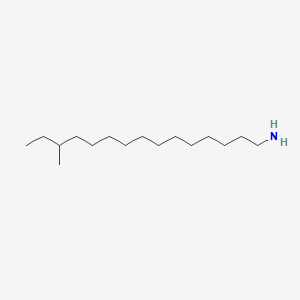

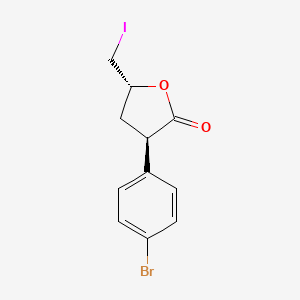



![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
